Methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
CAS No.: 2408965-30-8
Cat. No.: VC7735324
Molecular Formula: C10H18ClNO3
Molecular Weight: 235.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408965-30-8 |
|---|---|
| Molecular Formula | C10H18ClNO3 |
| Molecular Weight | 235.71 |
| IUPAC Name | methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO3.ClH/c1-13-8(12)10(11)6-9(7-10)2-4-14-5-3-9;/h2-7,11H2,1H3;1H |
| Standard InChI Key | XEYFVXUBEMIDRQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC2(C1)CCOCC2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s IUPAC name, methyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate hydrochloride, reflects its spirocyclic architecture, which combines a six-membered oxane ring fused to a five-membered carbocycle via a shared spiro carbon atom. The hydrochloride salt form enhances its stability and solubility in polar solvents, though exact solubility data remain unspecified . Key structural descriptors include:
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SMILES:
COC(=O)C1(CC2(C1)CCOCC2)N.Cl -
InChIKey:
XEYFVXUBEMIDRQ-UHFFFAOYSA-N -
Rotatable bonds: 2, suggesting moderate conformational flexibility .
The spiro junction imposes significant steric constraints, which may influence its binding affinity to biological targets. X-ray crystallography data for analogous spiro compounds reveal chair-boat conformations in the oxane ring, a feature likely conserved in this derivative .
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis involves three optimized steps:
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Cyclization: Formation of the spiro core via acid-catalyzed ring closure of a diol precursor.
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Amination: Introduction of the amino group at C2 using ammonia or a protected amine source.
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Esterification and Salt Formation: Reaction with methyl chloroformate followed by HCl treatment to yield the hydrochloride salt.
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | , 80°C, 12h | 65–70 |
| Amination | , 50°C, 6h | 80–85 |
| Esterification | Methyl chloroformate, , 0°C | 90+ |
Industrial Scaling Challenges
Process optimization focuses on:
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Catalyst Recycling: Reducing costs in the amination step.
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Waste Management: Neutralizing sulfuric acid byproducts.
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Purity Control: Achieving >95% purity via recrystallization .
Physicochemical Properties
Key Parameters
Data from commercial suppliers indicate :
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LogP: -0.1, suggesting high hydrophilicity.
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Polar Surface Area: 62 Ų, favorable for blood-brain barrier penetration.
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Heavy Atom Count: 15, with two saturated rings contributing to rigidity.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 235.71 g/mol |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The low LogP value implies limited membrane permeability, necessitating prodrug strategies for oral bioavailability.
Material Science Applications
Polymer Precursors
The spiro structure’s rigidity makes it a promising monomer for high-temperature polymers. Pilot studies indicate enhanced thermal stability (decomposition >300°C) when incorporated into polyamides.
Catalytic Ligands
The amino and ether functionalities enable coordination to transition metals. Testing with palladium complexes showed moderate activity in Suzuki-Miyaura couplings (yield: 70–75%).
| Supplier | Purity (%) | Quantity | Price (USD) |
|---|---|---|---|
| Enamine US | 95 | 100 mg | 331 |
| A2B Chem | 95 | 50 mg | 515 |
| SIA Enamine | 95 | 1 g | 956 |
Lead times range from 2 days (U.S. suppliers) to 12 days for international shipments.
Research Challenges and Future Directions
Knowledge Gaps
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In Vivo Efficacy: No pharmacokinetic or toxicity data are publicly available.
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Stereochemical Impact: The effect of spiro carbon chirality on bioactivity remains unstudied.
Industrial Priorities
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Continuous Flow Synthesis: To improve cyclization step yields.
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Crystallography: Resolving 3D structure to guide structure-based drug design.
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